molecular formula C23H22N2O3S B6555997 8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide CAS No. 1040633-36-0

8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B6555997
CAS No.: 1040633-36-0
M. Wt: 406.5 g/mol
InChI Key: HVPMMRVQVKDUFR-UHFFFAOYSA-N
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Description

8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thienoquinoline core, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienoquinoline core, which can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 2-chloroquinoline The final step includes the formation of the carboxamide group by reacting the intermediate with 3-methoxypropylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Mechanism of Action

The mechanism of action of 8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets in cells. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and signaling pathways, ultimately resulting in cell death or the inhibition of cell proliferation . The compound’s ability to intercalate into DNA makes it a potent agent against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide is unique due to its combination of a thienoquinoline core with methoxy and phenyl substitutions, which confer specific biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-27-12-6-11-24-23(26)22-20(15-7-4-3-5-8-15)18-14-25-19-10-9-16(28-2)13-17(19)21(18)29-22/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPMMRVQVKDUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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